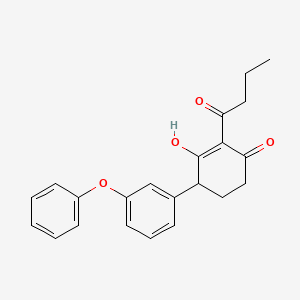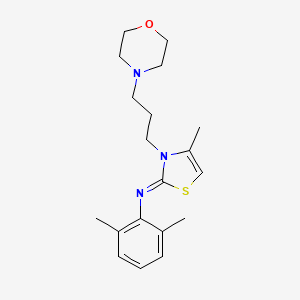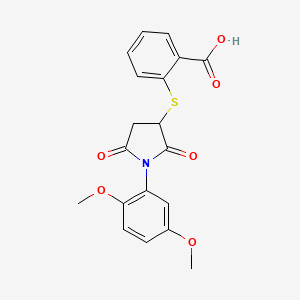
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethoxyphenyl group . These components are common in many organic compounds and have various applications in chemistry and medicine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone ring would add a cyclic amide structure, and the dimethoxyphenyl group would add two methoxy groups attached to a benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the amide group, and the methoxy groups. These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amide could increase its solubility in polar solvents .科学的研究の応用
Hepatic Peroxisome Proliferation
Compounds structurally different from clofibrate, such as some benzoic acid derivatives, have been found to induce hepatic peroxisome proliferation, which suggests a relation between such proliferation and hypolipidemic effects (Reddy & Krishnakantha, 1975).
Photophysical Properties of Lanthanide Complexes
Aromatic carboxylic acids have been utilized in synthesizing lanthanide coordination compounds, showcasing interesting photophysical properties. These properties could be leveraged in materials science for developing new luminescent materials (Sivakumar et al., 2011).
Development of Novel Fluorescence Probes
Benzoic acid derivatives have been synthesized as novel fluorescence probes for detecting highly reactive oxygen species, highlighting their potential in biological and chemical applications to study the roles of reactive oxygen species (Setsukinai et al., 2003).
Antioxidant Properties
Compounds like ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, derived from benzoic acid, have been synthesized and evaluated for antioxidant activity, demonstrating the potential for therapeutic applications (Dovbnya et al., 2022).
Antimicrobial Activity
New thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown specific antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Limban et al., 2008).
Materials Science and Engineering
Hyperbranched polyimides, synthesized from monomers containing benzoic acid groups, have shown excellent solubility and thermal properties, indicating their utility in advanced materials applications (Yamanaka et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNZUCZCNTWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

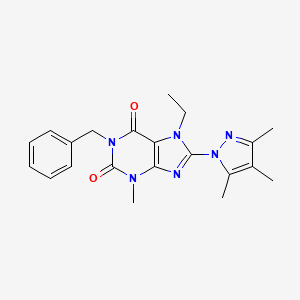
![N-(4-ethoxy-3-methoxybenzyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2980195.png)

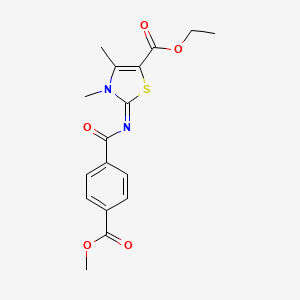

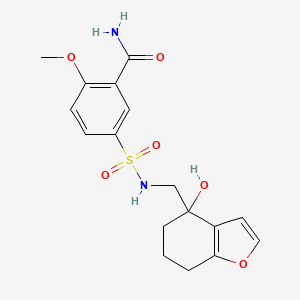

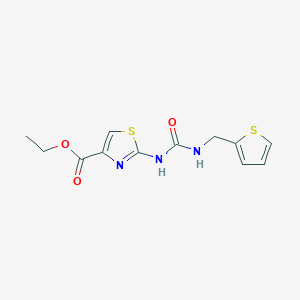
![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)
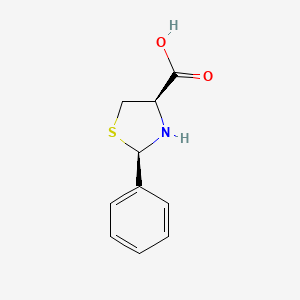
![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)
